molecular formula C17H15ClN2O3S B2997713 4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine CAS No. 330681-90-8

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2997713
CAS No.: 330681-90-8
M. Wt: 362.83
InChI Key: NOHKYNDAFNVKMO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine is a synthetic 1,3-oxazole derivative intended for research use in chemical biology and antimicrobial discovery. The 1,3-oxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and natural products with a wide range of potent pharmacological activities, including antimicrobial, antifungal, and antiviral properties . Compounds based on this core structure have been identified as promising agents against drug-resistant microbial strains and for their potential as antibiofilm agents . Furthermore, sulfonyl-substituted oxazolamine compounds have been investigated as therapeutic active ingredients, with some analogs reported to exhibit affinity for central nervous system (CNS) targets such as the 5-HT6 receptor, suggesting potential utility in neurological and psychiatric disorder research . The mechanism of action for this class of compounds is likely multi-faceted and context-dependent; for antimicrobial activity, it may involve disruption of microbial membrane integrity or inhibition of essential enzymes, while CNS activity may involve modulation of specific neurotransmitter receptors . Researchers value this compound as a key intermediate for further chemical functionalization or as a candidate for in vitro biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-4-3-5-12(10-11)15-20-17(16(19-2)23-15)24(21,22)14-8-6-13(18)7-9-14/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKYNDAFNVKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the chlorophenyl ring using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    N-methylation:

    Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group and oxazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oxazole/Thiazole Families

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine C₁₉H₁₂ClFN₂O₄S 418.82 4-Fluorophenyl, 2-furyl
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine C₂₁H₁₈ClN₃O₄S 443.90 2-Chlorophenyl, furan-2-ylmethyl, 4-methylbenzenesulfonyl
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine C₁₉H₂₀ClN₃O₅S₂ 494.02 Dual sulfonyl groups, 3-methoxypropylamine
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine C₂₁H₂₂ClN₃O₄S 460.94 Morpholinopropyl chain, benzenesulfonyl
Key Observations:
  • Electron-Withdrawing Groups : The 4-chlorophenyl sulfonyl group (common in all) enhances stability and binding to hydrophobic pockets in biological targets .
  • Aromatic Diversity : Substitutions like 4-fluorophenyl () or 2-furyl () alter π-π stacking and solubility.
  • Chain Modifications: Morpholinopropyl () or methoxypropyl () groups improve solubility and bioavailability compared to the target compound’s N-methyl group.
Antihypertensive Activity:
  • Target Compound : While direct data are unavailable, analogs like 7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one () exhibit potent α1-adrenergic receptor blockade, suggesting similar mechanisms for the oxazole-sulfonyl scaffold .
  • Dual Sulfonyl Thiazole () : Increased polarity from dual sulfonyl groups may reduce blood-brain barrier penetration but enhance peripheral activity.
Antimicrobial Potential:
  • Pyridine Derivatives (): Non-azolic CYP51 inhibitors like UDO and UDD show efficacy against Trypanosoma cruzi. The target compound’s sulfonyl group may mimic azole interactions, though further studies are needed .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analogue () Dual Sulfonyl Thiazole ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.1 (lower due to fluorine) ~2.8 (high polarity)
Solubility (Water) Low Moderate Poor
Hydrogen Bond Donors 1 (N-H) 1 2 (N-H and S=O)
  • Fluorine Substituents : Reduce LogP and enhance metabolic stability ( vs. Target) .
  • Morpholinopropyl Chain (): Increases solubility in aqueous media compared to N-methylamine .

Biological Activity

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives. This compound has garnered attention in pharmacology due to its potential biological activities, including antibacterial, enzyme inhibition, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonyl group and an oxazole ring. The molecular formula is C16H16ClN2O3SC_{16}H_{16}ClN_{2}O_{3}S, with a molecular weight of approximately 344.83 g/mol. The compound exhibits various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance antibacterial efficacy .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated significant inhibitory activity, making it a candidate for further development as an enzyme inhibitor .
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, although specific mechanisms and efficacy in clinical settings require further investigation .

Antibacterial Activity

A study evaluated the antibacterial activity of various synthesized compounds related to this oxazole derivative. The results showed that several compounds exhibited strong activity against Salmonella typhi with IC50 values significantly lower than the standard reference drug thiourea (IC50 = 21.25±0.15 µM) .

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14±0.003
7mBacillus subtilis0.63±0.001
7nOther strains2.17±0.006

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that the synthesized compounds showed strong inhibitory effects on urease, which is critical for treating conditions like urinary infections.

Compound IDEnzyme TypeIC50 (µM)
7oUrease1.13±0.003
7pAChE1.21±0.005

Case Studies

In a recent study involving the synthesis of related compounds, researchers focused on modifying the oxazole structure to enhance biological activity. The findings indicated that specific substitutions on the phenyl rings significantly influenced both antibacterial and enzyme inhibitory activities, highlighting the importance of structural modifications in drug design .

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